molecular formula C6H14N2 B3285988 3-Methylpentanimidamide CAS No. 817552-66-2

3-Methylpentanimidamide

Cat. No. B3285988
CAS RN: 817552-66-2
M. Wt: 114.19
InChI Key: MONVAZUNBHXPRN-UHFFFAOYSA-N
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Description

3-Methylpentanimidamide (also known as 3-Methylpentanamide ) has the chemical formula C6H13NO . Its molecular mass is approximately 115.17 Da . This compound belongs to the class of amides and exhibits interesting properties due to its structural features.


Synthesis Analysis

The synthesis of 3-Methylpentanimidamide involves the reaction of an appropriate amine (such as pentylamine) with an acyl chloride (such as acetyl chloride) or an acid anhydride (such as acetic anhydride). The reaction proceeds via nucleophilic acyl substitution, resulting in the formation of the amide bond. Detailed synthetic pathways and conditions can be found in relevant literature .


Molecular Structure Analysis

The molecular structure of 3-Methylpentanimidamide consists of a pentyl group (a five-carbon alkyl chain) attached to the nitrogen atom of an amide functional group. The presence of the methyl group at the third carbon position introduces steric effects and influences its reactivity and physical properties .

properties

IUPAC Name

3-methylpentanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-3-5(2)4-6(7)8/h5H,3-4H2,1-2H3,(H3,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MONVAZUNBHXPRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylpentanimidamide

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Methylpentanimidamide
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3-Methylpentanimidamide
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